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This document provides a technical overview of the Phase III REACH-DMD trial for

pizuglanstat and addresses the key question of why the study did not meet its primary

endpoint.

Frequently Asked Questions (FAQs)
Q1: Why did pizuglanstat not meet its primary endpoint in the REACH-DMD study?

A1: The Phase III REACH-DMD trial, investigating pizuglanstat in ambulatory boys with

Duchenne muscular dystrophy (DMD), did not meet its primary endpoint because it failed to

demonstrate a statistically significant difference in the "mean change from baseline to 52

weeks in the time to rise from the floor" between the pizuglanstat-treated group and the

placebo group.[1][2][3][4][5][6] Essentially, the drug did not show a measurable benefit over

placebo on this specific functional task within the one-year timeframe of the study.[5]

Q2: What is the mechanism of action for pizuglanstat?
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A2: Pizuglanstat (TAS-205) is a selective inhibitor of hematopoietic prostaglandin D synthase

(HPGDS).[1][6] The therapeutic hypothesis was that by inhibiting HPGDS, the drug would

reduce the production of prostaglandin D2 (PGD2), which is believed to exacerbate the

inflammatory response and muscle necrosis in the muscles of DMD patients.[1][3] This

approach was intended to be applicable regardless of the specific dystrophin gene mutation.[3]

[6]

Q3: Has the quantitative data from the REACH-DMD study been released?

A3: No. As of the latest announcements, Taiho Pharmaceutical has stated that the detailed

results from the REACH-DMD study, including specific quantitative data for the primary and

secondary endpoints, will be presented at an upcoming academic conference.[1][2][4][6] Both

the ambulatory and non-ambulatory cohorts of the trial have been discontinued.

Q4: What was the primary endpoint chosen for the study?

A4: The primary endpoint for the ambulatory cohort was the mean change from baseline to

week 52 in the time to rise from the floor (TTRF).[1][6] This is a functional measure intended to

assess muscle strength and function in DMD patients.

Troubleshooting and Future Research Directions
While the specific data is not yet public, the outcome of the REACH-DMD study prompts critical

analysis for future DMD research. This section explores potential factors that may have

contributed to the result and offers considerations for subsequent experimental design.
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Area of Investigation Potential Issue
Troubleshooting / Future

Considerations

Mechanism of Action (MoA)

The HPGDS pathway's role in

disease progression may be

less critical than hypothesized,

or its inhibition may not

translate to a functional benefit

in the chosen patient

population.

- Preclinical Models: Re-

evaluate the MoA in advanced

preclinical models. Does the

timing of intervention matter?

Is the inflammatory component

targeted by pizuglanstat a

primary driver of functional

decline at this stage of DMD? -

Biomarker Analysis: When

study data is released, analyze

biomarkers related to HPGDS

inhibition and inflammation to

confirm target engagement

and downstream effects.

Primary Endpoint Selection

The "time to rise from the floor"

may not have been sensitive

enough to detect subtle

changes over a 52-week

period in this specific patient

population (ambulatory boys

aged 5+).

- Composite Endpoints:

Consider using composite

functional endpoints that

combine multiple measures of

motor ability (e.g., North Star

Ambulatory Assessment, 6-

Minute Walk Test) to provide a

more comprehensive view of

the disease. - Endpoint

Stratification: Analyze if the

chosen endpoint is appropriate

for the specific age and

disease stage of the enrolled

population. Natural history

data is critical in selecting

endpoints where a therapeutic

effect can be realistically

detected above the noise of

disease progression.
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Patient Population

The heterogeneity of disease

progression in DMD, even

within a defined age group,

could have masked a potential

treatment effect.

- Subgroup Analysis: Once

available, detailed results

should be scrutinized for any

potential benefit in specific

subgroups (e.g., based on

age, baseline function, or

specific mutations). -

Enrichment Strategies: Future

trials could use stricter

inclusion criteria based on

biomarkers or rate of

progression to enroll a more

homogeneous population,

potentially increasing the

power to detect a treatment

effect.

Dosing and Exposure

The dose of pizuglanstat used

may not have achieved

sufficient target engagement in

the muscle tissue to elicit a

therapeutic effect.

- PK/PD Modeling: Correlate

pharmacokinetic data with

pharmacodynamic markers of

HPGDS inhibition in tissue (if

available from preclinical or

Phase I/II studies) to ensure

adequate dosing was

achieved. - Dose-Ranging

Studies: Ensure Phase II

studies adequately explore the

dose-response relationship

before proceeding to a large-

scale Phase III trial.

Data Presentation
Table 1: REACH-DMD Study (Ambulatory Cohort) Design
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Parameter Description

Study Title
A Phase 3 Study of TAS-205 in Patients With

Duchenne Muscular Dystrophy (REACH-DMD)

ClinicalTrials.gov ID NCT04587908[5]

Phase Phase III

Study Design
Randomized, Double-Blind, Placebo-Controlled,

Multi-Center[1][6]

Patient Population
Ambulatory male patients with a confirmed

diagnosis of DMD

Age Range 5 years and older[1][5]

Number of Patients 82[1]

Locations 26 sites in Japan[1]

Treatment Arms

1. Pizuglanstat (TAS-205), administered orally

twice daily 2. Placebo, administered orally twice

daily[1][6]

Treatment Duration 52 weeks[1][6]

Primary Endpoint
Mean change from baseline to 52 weeks in the

time to rise from the floor[1][6]

Table 2: Primary Endpoint Results (Ambulatory Cohort)
Parameter Pizuglanstat Group Placebo Group p-value

Mean Change from

Baseline in Time to

Rise from the Floor

(seconds)

Data Not Disclosed Data Not Disclosed
Not Statistically

Significant[1][6]

Confidence Interval Data Not Disclosed Data Not Disclosed N/A

Note: Specific quantitative results are pending presentation at an upcoming academic

conference.[1][2][6]
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Experimental Protocols
Key Methodologies: Ambulatory Cohort
1. Patient Selection (Inclusion Criteria Summary):

Confirmed diagnosis of dystrophinopathy via genetic test.

Male, aged 5 years or older.

Ambulatory (able to walk independently).

Screening test requirement: Time to rise from the floor must be ≥ 3 seconds and < 10

seconds.

Screening test requirement: Able to complete a 6-minute walking test of 350 meters or more.

Stable corticosteroid dosing for at least 3 months prior to enrollment.

2. Primary Endpoint Assessment: Time to Rise from the Floor (TTRF)

Objective: To measure the time it takes for a patient to stand up from a supine (lying on the

back) position on the floor.

Procedure (General): While a specific, detailed protocol for the REACH-DMD study has not

been published, standard TTRF tests involve instructing the patient to lie flat on their back

and then rise to a standing position as quickly as possible without assistance. The time from

the instruction to the moment the patient is fully upright is recorded with a stopwatch. This

functional test assesses proximal muscle strength and coordination.

Visualizations
Signaling Pathway of Pizuglanstat
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Caption: Proposed mechanism of action for pizuglanstat in DMD.

REACH-DMD Ambulatory Cohort Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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